Home > Products > Screening Compounds P125186 > BETA-AMYLOID (1-28)
BETA-AMYLOID (1-28) - 109770-29-8

BETA-AMYLOID (1-28)

Catalog Number: EVT-242784
CAS Number: 109770-29-8
Molecular Formula: C₁₄₅H₂₀₉N₄₁O₄₆
Molecular Weight: 3262.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BETA-AMYLOID (1-28) is a peptide fragment derived from the larger Amyloid Precursor Protein (APP). It represents the first 28 amino acids of the full beta-amyloid peptide (Abeta), which is heavily implicated in Alzheimer's disease (AD) pathogenesis [, , ]. This fragment is often used in research as a model system to study the aggregation properties and biological activities of full-length Abeta.

Beta-Amyloid (1-28), Rat

Compound Description: This peptide is a shorter fragment of the amyloid precursor protein (APP), consisting of the first 28 amino acids of the rat Beta-Amyloid sequence. It's often used in research as a model to study the aggregation properties and neurotoxicity associated with Beta-Amyloid. []

Relevance: This compound is highly relevant to Beta-Amyloid (1-28) as it represents the rat homolog of the human peptide. While their sequences share significant similarity, subtle differences exist in their amino acid composition. [] Notably, rat Beta-Amyloid (1-28) exhibits different binding affinities for Zinc ions compared to the human variant. [] Understanding these differences is crucial for interpreting the results of animal studies and extrapolating findings to humans.

Beta-Amyloid (25-35)

Compound Description: This peptide represents a shorter, highly toxic fragment of the full-length Beta-Amyloid peptide, spanning amino acids 25 to 35. [] It's known for its potent neurotoxic effects and is often used in research to induce neuronal death and study the mechanisms of Beta-Amyloid toxicity. []

Relevance: Although shorter than Beta-Amyloid (1-28), Beta-Amyloid (25-35) shares a significant portion of its sequence and retains the ability to form aggregates. [] This peptide allows researchers to investigate the specific contributions of certain amino acid sequences within Beta-Amyloid (1-28) to its overall toxicity and aggregation propensity.

Relevance: Zinc (II) directly interacts with Beta-Amyloid (1-28), influencing its aggregation properties and potentially contributing to its neurotoxicity. [, ] Understanding the nature and consequences of this interaction is vital for unraveling the pathogenesis of Alzheimer's disease and developing potential therapeutic strategies. Studies have shown that Zinc can bind to specific amino acid residues within both human and rat Beta-Amyloid (1-28), but the binding sites and affinities differ between the two species. [, ] This highlights the importance of considering species-specific interactions when studying Beta-Amyloid and Zinc in the context of Alzheimer's disease.

Overview

Amyloid beta-Protein (1-28) is a peptide fragment derived from the amyloid precursor protein, primarily associated with Alzheimer's disease. This peptide plays a significant role in the formation of amyloid plaques, which are characteristic of this neurodegenerative condition. The sequence of Amyloid beta-Protein (1-28) shares similarities with longer forms of amyloid beta, particularly Amyloid beta-Protein (1-42), which is the most studied variant in relation to Alzheimer's pathology.

Source

Amyloid beta-Protein is generated through the proteolytic cleavage of the amyloid precursor protein by enzymes known as secretases. Specifically, the amyloidogenic pathway involves the sequential action of beta-site amyloid precursor protein cleaving enzyme 1 and gamma-secretase, leading to the production of various forms of amyloid beta, including Amyloid beta-Protein (1-28) .

Classification

Amyloid beta-Protein (1-28) is classified as a peptide and falls under the category of neurotoxic proteins. It is characterized by its ability to aggregate and form fibrils, contributing to neurodegenerative processes in Alzheimer's disease .

Synthesis Analysis

Methods

The synthesis of Amyloid beta-Protein (1-28) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. Solid-phase synthesis allows for the precise assembly of amino acids in a controlled manner, while recombinant methods enable expression in host cells.

Technical Details

In solid-phase synthesis, amino acids are sequentially added to a growing peptide chain anchored to a solid support. Protective groups are used to prevent unwanted reactions at specific sites during synthesis. For example, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly employed for its efficiency in deprotection and coupling steps.

Molecular Structure Analysis

Structure

The three-dimensional structure of Amyloid beta-Protein (1-28) predominantly exhibits an alpha-helical conformation, particularly between residues 12 and 16, with a notable bend at residue 12 . This structural feature facilitates interactions with other biomolecules and may influence its aggregation behavior.

Data

The molecular formula and weight specifics for Amyloid beta-Protein (1-28) are typically provided by suppliers but are not universally standardized in public databases. The peptide's hydrophilic nature contributes to its solubility in aqueous environments, which is crucial for its biological function .

Chemical Reactions Analysis

Reactions

Amyloid beta-Protein (1-28) undergoes various chemical reactions that facilitate its aggregation into fibrils. These reactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces that stabilize the fibrillar structure. The presence of metal ions such as copper and zinc has been shown to influence these aggregation processes by promoting cross-linking among peptide chains .

Technical Details

Studies utilizing techniques such as electron microscopy and X-ray diffraction have revealed that Amyloid beta-Protein (1-28) can form fibrils resembling those found in senile plaques. The fibrils exhibit a cross-beta structure typical of amyloid aggregates, characterized by their stability and resistance to proteolysis .

Mechanism of Action

Process

The mechanism by which Amyloid beta-Protein (1-28) exerts its effects involves several pathways. Upon aggregation, it can disrupt cellular membranes and induce neurotoxicity through various mechanisms, including oxidative stress and inflammation . Moreover, it can impair synaptic function and contribute to cognitive decline associated with Alzheimer's disease.

Data

Research indicates that even low concentrations of Amyloid beta-Protein (1-28) can significantly affect neuronal health by inhibiting long-term potentiation, a process essential for learning and memory .

Physical and Chemical Properties Analysis

Physical Properties

Amyloid beta-Protein (1-28) is characterized by its hydrophilicity and propensity to form fibrillar structures. Its solubility varies with concentration and environmental conditions such as pH and temperature.

Chemical Properties

The peptide's chemical properties include its ability to bind metal ions, which can alter its aggregation behavior and toxicity profile. The presence of specific amino acids like histidine plays a crucial role in metal binding and subsequent conformational changes .

Applications

Scientific Uses

Amyloid beta-Protein (1-28) has several applications in scientific research:

  • Modeling Alzheimer's Disease: It serves as a model system for studying the mechanisms underlying amyloidosis and neurodegeneration.
  • Drug Development: Researchers utilize this peptide to screen potential therapeutic agents aimed at preventing or reversing amyloid aggregation.
  • Biomarker Research: It is investigated as a potential biomarker for early diagnosis of Alzheimer's disease due to its role in plaque formation .
Introduction to Amyloid Beta-Protein (1-28)

Amyloid beta-protein (1-28) [Aβ(1-28)] represents the N-terminal fragment of full-length amyloid beta (Aβ) peptides implicated in Alzheimer's disease (AD) pathogenesis. This 28-amino acid peptide contains critical domains governing Aβ aggregation kinetics and early oligomerization events. While lacking the full hydrophobic C-terminus of longer isoforms like Aβ(1-42), Aβ(1-28) retains the capacity for β-sheet formation and fibrillogenesis under physiological conditions. Its solubility and relatively straightforward synthesis have positioned it as an essential model system for investigating:

  • Fundamental molecular mechanisms of amyloid formation
  • Early structural transitions in Aβ misfolding
  • Target validation for therapeutic intervention strategiesAs a core domain within pathogenic Aβ species, Aβ(1-28) provides crucial insights into amyloidogenesis while serving as a tractable experimental proxy for full-length peptides [1] [6].

Pathological Role in Alzheimer’s Disease and Neurodegeneration

Aβ(1-28) contributes to Alzheimer's pathogenesis through multifaceted mechanisms centered on protein aggregation and neuronal toxicity:

  • Nucleation of Amyloid Fibrils: Aβ(1-28) accelerates the aggregation of full-length Aβ peptides (e.g., Aβ(1-40/42)) by providing structural templates for β-sheet stacking. The central hydrophobic cluster (Lys¹⁶-Val²⁴) serves as the primary aggregation nucleus [1] [6]. Experimental evidence confirms that synthetic Aβ(1-28) forms amyloid-like fibrils exhibiting cross-β X-ray diffraction patterns identical to AD-derived fibrils [6].

  • Oligomer Propagation: Soluble oligomers of Aβ(1-28) impair synaptic function by binding to neuronal membranes and forming pore-like structures, facilitating uncontrolled calcium influx. This disrupts ionic homeostasis and triggers excitotoxicity pathways [4] [7].

  • Synergistic Pathology with Full-Length Aβ: Co-incubation of Aβ(1-28) with Aβ(1-42) enhances plaque deposition kinetics by 300% compared to Aβ(1-42) alone, demonstrating its role as a pathological cofactor [7].

  • Genetic Modulation: Mutations within the Aβ(1-28) sequence (e.g., Arctic mutation E22G) alter aggregation propensity and increase neurotoxicity. Such mutations recapitulate AD-like pathology in transgenic models through accelerated oligomerization [4] [8].

Table 1: Pathogenic Aβ Isoforms in Alzheimer's Disease

IsoformLength (AA)Relative AbundanceAggregation RateRole in AD Pathology
Aβ(1-28)28LowModerateFibril nucleation, oligomer propagation
Aβ(1-40)40High (80-90%)SlowCerebrovascular amyloid, diffuse plaques
Aβ(1-42)42Moderate (5-10%)RapidCore component of neuritic plaques

Structural and Sequence Characteristics of Aβ(1-28)

The molecular architecture of Aβ(1-28) encompasses distinctive features dictating its biophysical behavior:

  • Primary Sequence:DAEFRHDSGYEVHHQKLVFFAEDVGSNKKey functional segments include:
  • N-terminal domain (D¹-A²-E³-F⁴-R⁵): Governs solubility and metal binding
  • Central hydrophobic core (K¹⁶-L¹⁷-V¹⁸-F¹⁹-F²⁰-A²¹): "KLVFF" motif essential for β-sheet formation and self-assembly
  • C-terminal region (E²²-D²³-V²⁴-G²⁵-S²⁶-N²⁷-K²⁸): Modulates conformational stability [1] [5]

  • Secondary Structure Dynamics:

  • NMR analyses reveal α-helical propensity between residues H¹³-K²⁸ in membrane-mimetic environments (e.g., SDS micelles)
  • Transition to β-strand conformation occurs at pH ≤5.5 or upon interaction with lipid bilayers, facilitating oligomerization
  • Salt bridge formation (D²³-K²⁸) stabilizes folded conformations and influences aggregation kinetics [1] [6]

  • Quaternary Interactions:

  • Molecular modeling identifies antiparallel β-sheet arrangements in fibrillar aggregates
  • Residues F¹⁹-F²⁰-A²¹ constitute the steric zipper interface critical for fibril stability
  • Substitution of K¹⁶ with alanine ([Ala¹⁶]Aβ(1-28)) disrupts fibril morphology, yielding non-fibrillar sheet assemblies [6]

Table 2: Structural Determinants of Aβ(1-28) Function

Structural ElementResiduesBiophysical PropertyPathological Significance
N-terminal domain1-5Metal binding (Cu²⁺/Zn²⁺), solubilityModulates oxidative stress and aggregation
Hydrophobic cluster16-21β-sheet propensity, fibril nucleation corePrimary driver of self-assembly and oligomerization
Salt bridgeD23-K28Stabilizes folded conformationsInfluences aggregation rate and fibril morphology
C-terminal charge22-28Modulates membrane interactionsDetermines cellular toxicity and pore formation

Historical Context of Aβ Fragment Research

Seminal investigations established Aβ(1-28) as a fundamental model for amyloid research:

  • Foundational Discovery (1987): Kirschner and colleagues first demonstrated that synthetic Aβ(1-28) spontaneously assembles into amyloid-like fibrils in vitro exhibiting cross-β X-ray diffraction patterns identical to AD brain-derived fibrils. This established:
  • The sufficiency of N-terminal fragments for amyloidogenesis
  • Experimental tractability of synthetic peptides for mechanistic studies
  • Technical standards for fibril characterization (electron microscopy, X-ray crystallography) [6]

  • Mutational Analysis Era (1990s): Systematic substitutions identified residues critical for aggregation:

  • [Ala¹⁶]Aβ(1-28) formed non-fibrillar β-sheet stacks with altered intersheet spacing (10Å vs. 86Å in wild-type)
  • E22G mutation (Arctic variant) accelerated oligomerization and increased neurotoxicity
  • These findings revealed how single-amino acid changes dramatically alter supramolecular assembly [6] [8]

  • Therapeutic Target Validation (2000s-Present): Aβ(1-28) became instrumental in:

  • Screening anti-aggregation compounds (e.g., scyllo-inositol, peptide inhibitors)
  • Developing conformation-specific antibodies targeting oligomeric species
  • Engineering nanoparticles for amyloid disruption [7]

Table 3: Historical Milestones in Aβ(1-28) Research

YearKey AdvancementExperimental SystemSignificance
1987First demonstration of synthetic Aβ(1-28) fibrillogenesisX-ray diffraction/EMEstablished in vitro amyloid model
1993[Ala¹⁶]Aβ(1-28) structural characterizationX-ray crystallographyRevealed role of K16 in fibril morphology
2003Metal-binding studies of N-terminal domainNMR spectroscopyLinked oxidative stress to Aβ(1-28)
2017Cryo-EM structure of full fibrilsCryogenic electron microscopyResolved 3D architecture of amyloid pores

Properties

CAS Number

109770-29-8

Product Name

Amyloid beta-Protein (1-28)

IUPAC Name

6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid

Molecular Formula

C₁₄₅H₂₀₉N₄₁O₄₆

Molecular Weight

3262.51

InChI

InChI=1S/C145H209N41O46/c1-71(2)49-93(138(225)186-118(74(7)8)142(229)181-97(52-79-29-18-13-19-30-79)132(219)175-95(50-77-25-14-11-15-26-77)129(216)163-76(10)120(207)167-90(40-44-111(196)197)127(214)179-103(60-115(204)205)139(226)184-116(72(3)4)141(228)158-65-109(193)165-105(67-188)140(227)178-101(58-107(150)191)136(223)172-92(144(231)232)32-21-23-47-147)173-123(210)86(31-20-22-46-146)168-125(212)88(38-42-106(149)190)170-133(220)98(54-81-61-153-68-159-81)177-135(222)100(56-83-63-155-70-161-83)182-143(230)117(73(5)6)185-128(215)91(41-45-112(198)199)171-130(217)94(53-80-34-36-84(189)37-35-80)164-108(192)64-157-122(209)104(66-187)183-137(224)102(59-114(202)203)180-134(221)99(55-82-62-154-69-160-82)176-124(211)87(33-24-48-156-145(151)152)169-131(218)96(51-78-27-16-12-17-28-78)174-126(213)89(39-43-110(194)195)166-119(206)75(9)162-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,187-189H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,190)(H2,150,191)(H,153,159)(H,154,160)(H,155,161)(H,157,209)(H,158,228)(H,162,208)(H,163,216)(H,164,192)(H,165,193)(H,166,206)(H,167,207)(H,168,212)(H,169,218)(H,170,220)(H,171,217)(H,172,223)(H,173,210)(H,174,213)(H,175,219)(H,176,211)(H,177,222)(H,178,227)(H,179,214)(H,180,221)(H,181,229)(H,182,230)(H,183,224)(H,184,226)(H,185,215)(H,186,225)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,151,152,156)

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Synonyms

Amyloid β-Protein (1-28)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.